2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile
Overview
Description
2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile is a chemical compound with the molecular formula C9H11N3OS and a molecular weight of 209.27 g/mol It is known for its unique structure, which includes a morpholine ring and a methylsulfanyl group attached to a propanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile typically involves the reaction of morpholine with a suitable methylsulfanyl-containing precursor under controlled conditions. One common method involves the condensation of morpholine with a methylsulfanyl-substituted aldehyde or ketone, followed by the addition of malononitrile to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Mechanism of Action
The mechanism of action of 2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group and morpholine ring can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with key biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methylsulfanyl)(piperidin-4-yl)methylidene]propanedinitrile
- 2-[(Methylsulfanyl)(pyrrolidin-4-yl)methylidene]propanedinitrile
Uniqueness
2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile is unique due to the presence of the morpholine ring, which imparts different chemical and biological properties compared to similar compounds with piperidine or pyrrolidine rings. The morpholine ring can enhance solubility and alter the compound’s interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[methylsulfanyl(morpholin-4-yl)methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-14-9(8(6-10)7-11)12-2-4-13-5-3-12/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSNJPXJYAQFCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C#N)N1CCOCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364801 | |
Record name | [(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55883-90-4 | |
Record name | [(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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